molecular formula C9H7BrN2O3 B14855374 Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B14855374
M. Wt: 271.07 g/mol
InChI Key: NBHYGXGUBNWGQG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the indazole core. The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Additionally, purification techniques such as recrystallization and chromatography are used to achieve high-purity products suitable for research and development .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins critical for cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed[7][7].

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate
  • Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
  • Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Uniqueness

Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C9H7BrN2O3/c1-15-9(14)12-7-3-2-5(10)4-6(7)8(13)11-12/h2-4H,1H3,(H,11,13)

InChI Key

NBHYGXGUBNWGQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1

Origin of Product

United States

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